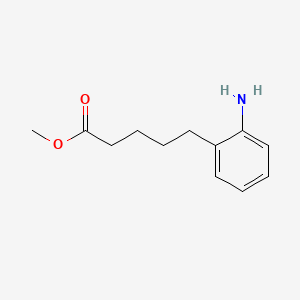
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a trifluoroacetyl group, an amino group, and a triazole ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, often using an amine precursor.
Triazole Ring Formation: The triazole ring is formed via a cyclization reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
化学反应分析
Types of Reactions
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The triazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)butanoate
- (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)pentanoate
Uniqueness
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group enhances its electrophilicity, while the triazole ring provides stability and potential for diverse interactions.
属性
分子式 |
C7H7F3N4O3 |
|---|---|
分子量 |
252.15 g/mol |
IUPAC 名称 |
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C7H7F3N4O3/c8-7(9,10)6(16)17-5(15)4(11)1-14-3-12-2-13-14/h2-4H,1,11H2/t4-/m1/s1 |
InChI 键 |
HITRRGNPMMOGEI-SCSAIBSYSA-N |
手性 SMILES |
C1=NN(C=N1)C[C@H](C(=O)OC(=O)C(F)(F)F)N |
规范 SMILES |
C1=NN(C=N1)CC(C(=O)OC(=O)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)
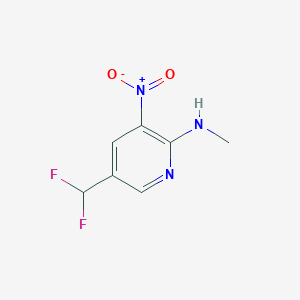
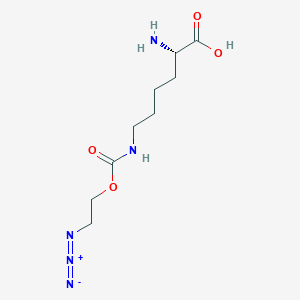



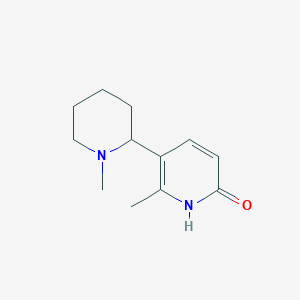
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)
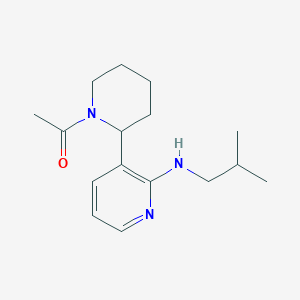


![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
